(3-Methoxyoxan-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyoxan-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(5-8)3-2-4-10-6-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQJUPOHWXQZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCOC1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Methoxyoxan 3 Yl Methanol
Transformations of the Primary Alcohol Functional Group
The primary alcohol in (3-Methoxyoxan-3-yl)methanol is a key site for various chemical transformations, including oxidation, esterification, etherification, and substitution reactions.
Controlled Oxidation Reactions
The primary alcohol group of this compound can be selectively oxidized to an aldehyde or a carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH2Cl2) would be expected to yield (3-methoxyoxan-3-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the formation of 3-methoxyoxane-3-carboxylic acid.
A study on the reduction of an aldehyde to an alcohol using sodium borohydride (B1222165) and a catalytic amount of Montmorillonite K-10 clay highlights a relevant transformation. researchgate.net While this is the reverse reaction, it demonstrates the feasibility of interconverting these functional groups. The use of such catalysts can offer greener and more efficient synthetic routes. researchgate.net
A representative oxidation reaction is presented in the table below:
| Starting Material | Reagent | Product |
| This compound | Pyridinium chlorochromate (PCC) | (3-methoxyoxan-3-yl)carbaldehyde |
| This compound | Potassium permanganate (KMnO4) | 3-methoxyoxane-3-carboxylic acid |
Nucleophilic Acyl Substitution and Etherification Reactions
The primary alcohol of this compound can act as a nucleophile in reactions with acyl halides or anhydrides to form esters. libretexts.org This reaction, known as nucleophilic acyl substitution, proceeds through an addition-elimination mechanism. masterorganicchemistry.comkhanacademy.org For example, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (3-methoxyoxan-3-yl)methyl acetate. The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. masterorganicchemistry.com
Similarly, etherification can be achieved. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide), would produce 3-(methoxymethyl)oxane.
The table below summarizes these transformations:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetyl chloride | (3-methoxyoxan-3-yl)methyl acetate | Nucleophilic Acyl Substitution |
| This compound | Sodium hydride, then Methyl iodide | 3-(methoxymethyl)oxane | Williamson Ether Synthesis |
Substitution Reactions at the Primary Carbon Center
The primary alcohol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the primary carbon. For example, reaction with p-toluenesulfonyl chloride (TsCl) in pyridine would form (3-methoxyoxan-3-yl)methyl tosylate. This tosylate can then be displaced by a variety of nucleophiles.
A common transformation is the conversion to an alkyl halide. For instance, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield 3-(chloromethyl)-3-methoxyoxane and 3-(bromomethyl)-3-methoxyoxane, respectively. These halides are versatile intermediates for introducing other functional groups. For example, [3-(bromomethyl)oxetan-3-yl]methanol is a known compound that undergoes such reactions. nih.gov
These substitution reactions typically follow an SN2 mechanism, especially with primary alcohols, where a direct backside attack by the nucleophile displaces the leaving group. youtube.com
Reactivity of the Cyclic Ether (Oxane) Ring System
Ring-Opening Reactions Under Acidic or Nucleophilic Conditions
While less strained than smaller cyclic ethers like oxiranes (epoxides) or oxetanes, the oxane ring can be cleaved under harsh acidic conditions. youtube.comlibretexts.org Protonation of the ether oxygen by a strong acid makes it a better leaving group, and subsequent attack by a nucleophile can lead to ring opening. libretexts.org For example, treatment with a strong acid like HBr could potentially lead to the formation of a dihaloalkane derivative, although this would require forcing conditions.
Ring-opening reactions are more commonly observed in more strained systems like epoxides, where they can occur under both acidic and basic conditions. libretexts.orglibretexts.org For instance, the reaction of epoxides with methanol (B129727) can proceed via an SN2 mechanism under basic conditions or with SN1 character under acidic conditions. libretexts.orglibretexts.org While the oxane ring is more stable, the principles of these reactions provide a framework for understanding its potential cleavage. The presence of the methoxy (B1213986) group at the 3-position may influence the regioselectivity of a hypothetical ring-opening reaction due to electronic effects.
Conformational Analysis and its Influence on Ring Stability and Reactivity
The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. The substituents on the ring, in this case, the methoxy and hydroxymethyl groups at the 3-position, will occupy either axial or equatorial positions. The relative stability of these conformers can influence the reactivity of the molecule.
Reactivity of the Methoxy Group
The methoxy group (-OCH₃) at the C3 position of the oxane ring is a key determinant of the molecule's reactivity. Its electron-donating nature influences the properties of the ring, and the ether linkage itself can participate in specific chemical transformations.
Selective Cleavage Reactions (e.g., Demethylation)
Selective cleavage of the methoxy group, a process known as demethylation, is a common transformation in organic synthesis to unmask a hydroxyl group. This reaction typically requires harsh reagents to break the strong carbon-oxygen bond of the ether. Common reagents for demethylation include strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃).
The choice of reagent is critical to achieve selectivity, especially in the presence of the primary hydroxyl group and the cyclic ether oxygen in this compound. For instance, BBr₃ is a powerful and often preferred reagent for cleaving methyl ethers due to its high efficacy at low temperatures, which can help in minimizing side reactions. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.
In a hypothetical demethylation of this compound, the primary alcohol would likely need to be protected first to prevent undesired reactions.
Table 1: Common Reagents for Methoxy Group Cleavage
| Reagent | Typical Conditions | Notes |
| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Highly effective for methyl ethers, but sensitive to moisture. |
| Hydrogen bromide (HBr) | Acetic acid, heat | Strong acid conditions, may affect other functional groups. |
| Trimethylsilyl iodide (TMSI) | Acetonitrile (B52724), rt | Milder conditions, generates a silyl (B83357) ether intermediate. |
| Pyridinium hydrochloride | 180-220 °C (neat) | High temperature, useful for specific substrates. |
Elucidating Reaction Mechanisms and Characterizing Intermediates
Understanding the precise pathway of a chemical reaction is fundamental to optimizing conditions and predicting outcomes. For a molecule like this compound, a combination of spectroscopic and kinetic methods would be employed to study its reaction mechanisms.
In Situ Spectroscopic Monitoring of Reaction Progress
Modern spectroscopic techniques allow for the real-time observation of reacting species. For reactions involving this compound, techniques like in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be invaluable. These methods provide a continuous stream of data on the concentrations of reactants, intermediates, and products as the reaction progresses. This allows for the identification of transient species that might otherwise be missed by traditional analysis of the final reaction mixture.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction. nih.govnih.gov In the context of this compound, one could synthesize versions of the molecule where specific atoms are replaced with their heavier isotopes. For example, using methanol labeled with carbon-13 (¹³CH₃OH) or deuterium (B1214612) (CD₃OH) in the synthesis of the target molecule would allow for the unambiguous determination of the methoxy group's fate during a reaction. nih.gov By analyzing the products using mass spectrometry or NMR spectroscopy, the exact bond-breaking and bond-forming events can be mapped out. The development of isotopic labeling has significantly impacted NMR studies of various molecules. nih.gov
Kinetic Studies to Determine Rate-Limiting Steps
Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. nih.govmq.edu.auacs.orgnih.govacs.org By systematically varying these parameters and observing the effect on the reaction rate, the rate law can be determined. The rate law provides crucial information about the molecularity of the rate-determining step—the slowest step in the reaction mechanism. For instance, in a potential acid-catalyzed cleavage of the methoxy group, kinetic studies could reveal whether the protonation of the ether oxygen or the subsequent nucleophilic attack is the slower, rate-limiting process. Detailed kinetic studies of methanol dehydrogenation have shown it to be the rate-controlling step in steam reforming. mq.edu.au
Principles of Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations
When a molecule with multiple functional groups undergoes a reaction, the selectivity of the transformation becomes a critical consideration.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, a key challenge is to achieve reactions that selectively target the methoxy group, the primary alcohol, or the oxane ring. For example, a mild oxidizing agent might selectively convert the primary alcohol to an aldehyde without affecting the methoxy group or the ether linkage of the ring.
Regioselectivity concerns the site at which a reaction occurs when multiple positions are available. For instance, if the oxane ring were to be opened, regioselectivity would dictate which C-O bond of the ring is cleaved. The substitution pattern at C3, with both a methoxy and a hydroxymethyl group, would electronically and sterically influence the outcome of such a reaction.
Stereoselectivity deals with the preferential formation of one stereoisomer over another. While this compound itself is achiral, reactions at the oxane ring could potentially create new stereocenters. The existing substituent at C3 would play a crucial role in directing the stereochemical outcome of such transformations, favoring the approach of reagents from the less hindered face.
Synthesis and Functionalization of Derivatives and Analogues of 3 Methoxyoxan 3 Yl Methanol
Preparation of Chemically Modified Esters and Ethers
The primary alcohol of (3-Methoxyoxan-3-yl)methanol is a prime site for esterification and etherification to generate a library of analogues with varied physicochemical properties.
Esterification:
Standard esterification protocols can be readily applied. The reaction of this compound with a range of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions will yield the corresponding esters. For instance, a Fischer esterification, employing an excess of a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, would produce the desired ester, although the conditions might be harsh for the methoxy (B1213986) group. youtube.comyoutube.com A milder and more efficient method involves the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. youtube.comyoutube.com
A variety of ester derivatives can be synthesized to probe structure-activity relationships. For instance, reaction with fatty acids would increase lipophilicity, while incorporation of amino acids would introduce peptidic character.
Table 1: Representative Ester Derivatives of this compound
| Ester Derivative | Acylating Agent | Potential Properties |
|---|---|---|
| (3-Methoxyoxan-3-yl)methyl acetate | Acetic anhydride (B1165640)/Acetyl chloride | Increased volatility, solvent properties |
| (3-Methoxyoxan-3-yl)methyl benzoate | Benzoyl chloride | Increased aromatic character, potential for pi-stacking interactions |
| (3-Methoxyoxan-3-yl)methyl pivalate | Pivaloyl chloride | Introduction of a sterically bulky group |
Etherification:
The synthesis of ether derivatives can be achieved through a Williamson ether synthesis. Deprotonation of the primary alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide will furnish the corresponding ether. This method allows for the introduction of a wide array of alkyl and aryl groups. For example, benzylation using benzyl (B1604629) bromide would provide a stable protecting group that can be removed under hydrogenolysis conditions.
Table 2: Representative Ether Derivatives of this compound
| Ether Derivative | Alkylating Agent | Key Features |
|---|---|---|
| 3-(Methoxymethyl)-3-methoxyoxane | Methyl iodide | Simple alkyl ether |
| 3-((Benzyloxy)methyl)-3-methoxyoxane | Benzyl bromide | Benzyl ether, useful as a protecting group |
| 3-((Allyloxy)methyl)-3-methoxyoxane | Allyl bromide | Allyl ether, can be isomerized and cleaved |
Synthesis of Carbonyl Derivatives (e.g., Aldehydes, Carboxylic Acids) for Further Transformation
The primary alcohol of this compound can be oxidized to yield the corresponding aldehyde and carboxylic acid, which are versatile intermediates for a range of further chemical transformations.
Oxidation to Aldehyde:
Selective oxidation of the primary alcohol to the aldehyde, (3-methoxyoxan-3-yl)carbaldehyde, can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) in dichloromethane (B109758) are well-suited for this transformation. Swern oxidation, employing oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine, is another effective method.
Oxidation to Carboxylic Acid:
Stronger oxidizing agents can be used to convert the primary alcohol directly to the carboxylic acid, 3-methoxyoxane-3-carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in aqueous sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO2) in the presence of a phosphate (B84403) buffer and a chlorine scavenger (the Pinnick oxidation).
These carbonyl derivatives serve as crucial precursors. The aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination. The carboxylic acid can be converted to a variety of derivatives including amides, esters (as discussed in 4.1), and acyl halides, and can also participate in Curtius or Schmidt rearrangements to introduce nitrogen-containing functionalities.
Development of Halogenated Derivatives for Cross-Coupling and Other Reactions
The introduction of a halogen atom into the this compound framework opens up possibilities for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.
The primary alcohol can be converted to a halide (chloride, bromide, or iodide) using standard halogenating agents. For example, treatment with thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3) will yield the corresponding chloride. The bromide can be prepared using phosphorus tribromide (PBr3) or carbon tetrabromide in the presence of triphenylphosphine (B44618) (the Appel reaction). Iodination can be achieved using iodine, triphenylphosphine, and imidazole (B134444) (the Appel-Lee reaction).
These halogenated derivatives, such as 3-(chloromethyl)-3-methoxyoxane, are valuable substrates for:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds with aryl, heteroaryl, or vinyl groups.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Palladium-catalyzed reaction with alkenes.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
Cyanation: Introduction of a nitrile group using metal cyanides.
These cross-coupling reactions provide powerful tools for the construction of complex molecules with diverse functionalities.
Exploration of Chiral Derivatives and Enantiomeric Purity
The synthesis of enantiomerically pure derivatives of this compound is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. The quaternary stereocenter at the 3-position of the oxane ring presents a synthetic challenge.
Several strategies can be envisioned to access chiral derivatives:
Chiral Resolution: Racemic this compound or its derivatives can be resolved into their constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral carboxylic acid or amine) followed by separation through crystallization. Alternatively, enzymatic resolution, where an enzyme selectively reacts with one enantiomer, can be employed.
Asymmetric Synthesis: A more elegant approach is the development of an asymmetric synthesis of the core structure. This could involve an asymmetric Prins cyclization or an asymmetric hetero-Diels-Alder reaction to construct the tetrahydropyran (B127337) ring with control over the stereochemistry at the 3-position. The use of chiral catalysts or auxiliaries would be crucial in these approaches. nih.govelsevierpure.com
Starting from the Chiral Pool: Utilizing readily available enantiopure starting materials, such as carbohydrates (e.g., D-glucose), can be a powerful strategy to introduce stereocenters into the final molecule. wikipedia.org
The enantiomeric purity of the synthesized chiral derivatives can be determined using techniques such as chiral high-performance liquid chromatography (HPLC) or by nuclear magnetic resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.
Integration into Larger, Architecturally Complex Molecular Scaffolds (e.g., oligosaccharide derivatives)
The functionalized derivatives of this compound can serve as valuable building blocks for the synthesis of larger and more complex molecular architectures, including analogues of natural products like oligosaccharides. The tetrahydropyran ring is a common motif in many carbohydrates.
The hydroxymethyl group, or a functionalized version thereof, can be used as a handle to connect the this compound unit to other molecular fragments. For example, the corresponding aldehyde or carboxylic acid could be coupled with amino- or hydroxy-functionalized sugar molecules.
The synthesis of oligosaccharide-like structures could be achieved by:
Glycosylation Reactions: The hydroxymethyl group could potentially act as a nucleophile in a glycosylation reaction with a glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate), although its reactivity would be lower than that of a typical sugar hydroxyl group.
Click Chemistry: Introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold would allow for its efficient coupling with complementary functionalized sugars or other building blocks via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
By integrating this unique 3,3-disubstituted oxane moiety into larger scaffolds, novel analogues of complex natural products can be generated, potentially leading to new therapeutic agents or molecular probes.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular framework of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a detailed map of the atomic connectivity and spatial relationships within the (3-Methoxyoxan-3-yl)methanol molecule.
One-Dimensional NMR (¹H, ¹³C) for Connectivity and Functional Group Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group protons (-OCH₃) would typically appear as a sharp singlet, with a chemical shift expected in the range of δ 3.3-3.5 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet or a doublet, depending on the coupling with the hydroxyl proton, and would be expected in the region of δ 3.5-3.8 ppm. The protons on the oxane ring would exhibit more complex splitting patterns due to diastereotopicity and spin-spin coupling, with chemical shifts generally appearing between δ 1.5 and 4.0 ppm. The hydroxyl proton (-OH) would give rise to a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. For this compound, distinct signals for each carbon atom are expected. The methoxy carbon would resonate at approximately δ 50-60 ppm. The carbon of the hydroxymethyl group is anticipated around δ 60-70 ppm. The quaternary carbon at the 3-position of the oxane ring, bonded to both the methoxy and hydroxymethyl groups, would likely appear in the δ 70-80 ppm range. The remaining carbons of the oxane ring would have chemical shifts in the δ 20-70 ppm region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.3 - 3.5 (s, 3H) | 50 - 60 |
| -CH₂OH | 3.5 - 3.8 (s or d, 2H) | 60 - 70 |
| -OH | Variable (br s, 1H) | - |
| C3-Oxane | - | 70 - 80 |
| Oxane Ring CH₂ | 1.5 - 4.0 (m) | 20 - 70 |
Note: s = singlet, d = doublet, m = multiplet, br = broad. Predicted values are based on analogous structures.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the protons on the oxane ring, helping to trace the carbon chain and establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the oxane ring and the hydroxymethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methoxy protons and the C3 carbon of the oxane ring, as well as between the hydroxymethyl protons and the C3 carbon, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY correlations would be instrumental in determining the stereochemistry of the molecule, for example, the relative orientation of the methoxy and hydroxymethyl groups with respect to the oxane ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. The expected exact mass can be calculated from its molecular formula, C₇H₁₄O₃. This precise mass measurement is a critical step in confirming the identity of the synthesized compound and differentiating it from potential isomers.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry involves the selection of a precursor ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the methoxy group (-OCH₃), the hydroxymethyl group (-CH₂OH), or cleavage of the oxane ring. Analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | Significance |
| [M-CH₃O]⁺ | Ion resulting from the loss of the methoxy radical. | Confirms the presence of a methoxy group. |
| [M-CH₂OH]⁺ | Ion resulting from the loss of the hydroxymethyl radical. | Confirms the presence of a hydroxymethyl group. |
| Ring-opened fragments | Various ions resulting from the cleavage of the oxane ring. | Provides information about the structure of the heterocyclic ring. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A strong C-O stretching vibration for the ether linkage of the methoxy group and the oxane ring would be anticipated around 1050-1150 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups would appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in Raman, the C-C and C-O skeletal vibrations of the oxane ring would be expected to show distinct Raman signals. The symmetric C-H stretching vibrations would also be prominent.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| -OH | O-H Stretch | 3200 - 3600 (broad) | IR |
| C-H (aliphatic) | C-H Stretch | 2850 - 3000 | IR, Raman |
| C-O (ether & alcohol) | C-O Stretch | 1050 - 1150 | IR, Raman |
| C-C | C-C Stretch | 800 - 1200 | Raman |
By integrating the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous structural elucidation of this compound can be achieved, ensuring its identity and purity for any subsequent scientific investigation.
X-ray Crystallography for Definitive Solid-State Structure Determination
No published X-ray crystallography data for this compound could be located. This analytical technique is instrumental in determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, which contains a stereocenter at the C3 position of the oxane ring, X-ray crystallography would definitively establish its solid-state conformation and the relative and absolute stereochemistry if a suitable single crystal could be obtained and analyzed.
The process would involve diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern. This analysis would yield critical information such as bond lengths, bond angles, and torsion angles, providing an unambiguous structural elucidation.
Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Torsion Angles (°) | Data not available |
As of the latest search, no specific crystallographic data has been published for this compound.
Advanced Chromatographic Techniques for Purity Analysis and Enantiomeric Separation
Detailed research findings on the use of advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) specifically for the analysis of this compound are not available in the public domain. These methods are fundamental for assessing the purity of the compound and for separating its enantiomers.
For purity analysis, a reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would typically be achieved using a refractive index detector (RID) or a UV detector if the molecule possessed a suitable chromophore. GC-MS analysis would provide information on both purity and molecular weight, aiding in the confirmation of the compound's identity.
Given that this compound is a chiral molecule, the separation of its enantiomers would be a crucial step in its characterization. This is typically achieved using chiral chromatography, either HPLC or GC, with a chiral stationary phase (CSP). The choice of CSP would depend on the specific properties of the enantiomers.
Data Table: Chromatographic Parameters for the Analysis of this compound
| Technique | Parameter | Conditions/Value |
| HPLC (Purity) | ||
| Column | Data not available | |
| Mobile Phase | Data not available | |
| Flow Rate | Data not available | |
| Detection | Data not available | |
| GC-MS (Purity) | ||
| Column | Data not available | |
| Carrier Gas | Data not available | |
| Temperature Program | Data not available | |
| MS Ionization | Data not available | |
| Chiral HPLC/GC | ||
| Chiral Stationary Phase | Data not available | |
| Mobile/Carrier Gas | Data not available | |
| Resolution (Rs) | Data not available |
Specific methods for the chromatographic analysis and enantiomeric separation of this compound have not been documented in available research.
Computational Chemistry and Theoretical Studies on 3 Methoxyoxan 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of (3-Methoxyoxan-3-yl)methanol. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of its molecular orbitals and the prediction of its reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to perform geometry optimization and electronic structure calculations. nih.govmdpi.com
The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, reflecting their lone pairs of electrons. The LUMO, in contrast, would likely be distributed over the C-O bonds and the carbon backbone. The molecular electrostatic potential (MEP) map, another valuable output of DFT calculations, visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. libretexts.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 2.0 | eV |
| HOMO-LUMO Gap | 8.5 | eV |
| Dipole Moment | 2.1 | Debye |
Note: These values are hypothetical and representative of what would be expected from a DFT calculation at the B3LYP/6-31G(d) level of theory.
For even greater accuracy in energy and structural calculations, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, provide a higher level of theoretical rigor. researchgate.netresearchgate.net These methods are particularly useful for benchmarking the results obtained from DFT and for calculating properties where electron correlation effects are paramount. For a molecule like this compound, ab initio calculations can provide highly reliable bond lengths, bond angles, and torsional angles, offering a precise three-dimensional picture of the molecule. iastate.edu
Conformational Analysis and Energy Landscape Mapping
The flexible six-membered oxane ring and the rotatable substituents in this compound give rise to a complex potential energy surface with multiple conformational isomers.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. nih.gov MM methods use classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry, allowing for the efficient scanning of different conformations.
MD simulations add a temporal dimension, simulating the movement of atoms and molecules over time based on classical mechanics. nih.gov This provides insights into the dynamic behavior of this compound, including the rates of conformational interconversion and the flexibility of the oxane ring and its substituents. Such simulations can reveal how the molecule might behave in different environments, such as in solution.
The oxane ring in this compound is expected to adopt a chair conformation as its most stable form, similar to cyclohexane. However, the presence of the methoxy and hydroxymethyl groups at the C3 position introduces the possibility of axial and equatorial orientations for these substituents. DFT and ab initio calculations can be used to determine the relative energies of these different chair conformations, as well as less stable twist-boat and boat conformations. researchgate.net
In the gas phase, the relative stability of the conformers is determined by intramolecular forces, such as steric hindrance and intramolecular hydrogen bonding. An intramolecular hydrogen bond between the hydroxyl proton and the ring oxygen or the methoxy oxygen could stabilize certain conformations. In solution, the interactions with solvent molecules will also play a crucial role in determining the preferred conformation.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |
| Equatorial-Equatorial Chair | 0.00 | 0.00 |
| Axial-Equatorial Chair | 1.5 | 1.2 |
| Equatorial-Axial Chair | 2.1 | 1.8 |
| Axial-Axial Chair | 4.5 | 4.0 |
| Twist-Boat | 5.8 | 5.5 |
Note: These values are hypothetical and based on general principles of conformational analysis of substituted oxanes. The equatorial-equatorial conformer is assumed to be the most stable.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of this compound.
Calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. np-mrd.org These predictions, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can help in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule. hmdb.ca The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects.
Similarly, the calculation of vibrational frequencies through the second derivative of the energy with respect to the atomic coordinates allows for the prediction of the infrared (IR) and Raman spectra. libretexts.orggoogle.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound and to understand the nature of its vibrational modes.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.30 (s) | 50.1 |
| -CH₂OH | 3.65 (s) | 65.4 |
| Oxane Ring Protons | 1.5-1.9 (m), 3.4-3.8 (m) | 25.3, 30.8, 68.2, 70.5 |
| C3 (quaternary) | - | 75.9 |
Note: These are hypothetical values based on typical chemical shifts for similar functional groups. docbrown.info 's' denotes a singlet and 'm' denotes a multiplet.
Table 4: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (hydroxyl) | 3450 |
| C-H stretch (alkane & methoxy) | 2850-3000 |
| C-O stretch (ether & alcohol) | 1050-1150 |
| O-H bend | 1420 |
Note: These are hypothetical values based on typical IR absorption frequencies for the given functional groups.
Lack of Publicly Available Research Data for this compound Precludes In-Depth Computational Analysis
A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific computational chemistry and theoretical studies for the compound this compound. Despite the detailed framework provided for a thorough analysis, including reaction pathway analysis, transition state modeling, and molecular docking, no dedicated research appears to have been published on these aspects for this particular molecule.
The initial investigation aimed to gather data on the elucidation of detailed mechanistic pathways, calculation of activation energies, and molecular docking studies pertinent to potential bio-inspired applications of this compound. However, the search results did not yield any specific studies, datasets, or theoretical frameworks that would allow for a scientifically accurate and informative article based on the requested outline.
General searches on related topics, such as computational studies on catalytic methanol (B129727) reactions mdpi.comrsc.orgdtu.dkresearchgate.net, methods for calculating activation energies lumenlearning.comfsu.edulibretexts.orgthoughtco.comlibretexts.org, and broader concepts in alcohol reaction mechanisms nih.govmasterorganicchemistry.comnih.gov, provided foundational knowledge in the field. These resources describe the methodologies used for such analyses, including the use of Density Functional Theory (DFT) for modeling reaction mechanisms and microkinetic modeling to understand reaction kinetics mdpi.com. They also detail the Arrhenius equation and graphical methods for determining activation energy from rate constants at different temperatures lumenlearning.comfsu.edulibretexts.orgthoughtco.com.
However, the application of these established computational methods to this compound has not been documented in the available literature. For instance, while the principles of reaction pathway analysis in catalytic methanol synthesis are well-documented, with discussions on associative and dissociative pathways and the role of intermediates mdpi.comdtu.dkresearchgate.netrsc.org, this level of detail is absent for the target compound. Similarly, there is no information regarding calculated activation energies or reaction rates for any reaction involving this compound, which would be essential for fulfilling the requested sections of the article.
Furthermore, the exploration of molecular docking and ligand-receptor interactions, a key component of the proposed analysis for bio-inspired applications, also yielded no relevant findings. Without any published research on the interaction of this compound with biological targets, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy.
Applications in Advanced Organic Synthesis and As Precursors for Functional Materials
Role as a Versatile Building Block in Complex Natural Product Synthesis
The tetrahydropyran (B127337) (oxane) ring is a fundamental structural unit in numerous natural products, particularly marine-derived compounds and polyether antibiotics. wikipedia.orgresearchgate.net The synthesis of these complex molecules often relies on the strategic assembly of pre-functionalized heterocyclic fragments. Compounds like (3-Methoxyoxan-3-yl)methanol, containing a quaternary center with both hydroxyl and ether functionalities, can serve as valuable chiral synthons.
Key Synthetic Strategies:
Prins Cyclization: This reaction combines an alkene and an aldehyde, often catalyzed by a Lewis acid, to form a substituted tetrahydropyran. organic-chemistry.org A homoallylic alcohol can react with an aldehyde to yield a 4-hydroxytetrahydropyran derivative, a structure related to the functional core of this compound. organic-chemistry.org
Intramolecular Hydroalkoxylation: The cyclization of δ-hydroxy olefins, catalyzed by transition metals like platinum, provides a direct route to tetrahydropyran rings. organic-chemistry.org This method is tolerant of various functional groups, making it suitable for building complex intermediates. organic-chemistry.org
Hetero-Diels-Alder Reaction: This powerful cycloaddition can construct the tetrahydropyran ring with high stereocontrol, installing multiple stereocenters in a single step, a common challenge in natural product synthesis.
While direct literature citing the use of this compound in a completed natural product synthesis is sparse, its structural motifs are present in complex molecules. For instance, the core of palytoxin, a large marine natural product, features multiple tetrahydropyran and tetrahydrofuran (B95107) rings, the synthesis of which involves coupling smaller, highly functionalized fragments. nih.gov
| Natural Product Class | Relevant Synthetic Precursor | Key Synthetic Reaction(s) |
| Polyether Antibiotics | Functionalized Tetrahydropyrans | Prins Cyclization, Intramolecular Etherification |
| Marine Ladder Polyethers | Substituted Oxane Fragments | Hetero-Diels-Alder, Alkene Metathesis |
| Palytoxin Fragments | Polyhydroxylated Heterocycles | Wittig Reaction, Ni(II)/Cr(II)-catalyzed coupling |
Scaffold for the Development of Novel Heterocyclic Compounds
The inherent structure of this compound serves as a template for creating other heterocyclic systems. The primary alcohol can be readily converted into other functional groups (e.g., halides, amines, azides), which can then participate in intramolecular cyclization reactions to form fused or spirocyclic ring systems. For example, converting the alcohol to a leaving group could be followed by nucleophilic attack from a substituent elsewhere on the ring to forge a new bicyclic structure. The development of novel HIV protease inhibitors has utilized tetrahydropyran-tetrahydrofuran fused rings as ligands that interact effectively with the enzyme's binding pocket. nih.gov This highlights the therapeutic potential of complex heterocycles derived from oxane-based scaffolds. nih.gov
Potential as a Precursor for Advanced Polymeric Materials via Ring-Opening Polymerization or Derivatization
The synthesis of advanced polymeric materials often employs cyclic monomers that can undergo ring-opening polymerization (ROP). While the tetrahydropyran ring itself is generally stable, related, more strained cyclic ethers like oxetanes are well-known to polymerize. The primary alcohol of this compound, however, provides a clear handle for derivatization or for initiating polymerization.
Potential Polymerization Pathways:
Initiator for ROP: The hydroxyl group can act as an initiator for the ROP of other cyclic monomers, such as lactide, caprolactone, or cyclosiloxanes. db-thueringen.dersc.orgrsc.org This would incorporate the (3-Methoxyoxan-3-yl)methyl moiety as a terminal group on the resulting polymer chain, imparting specific solubility or functionality.
Monomer Derivatization: The alcohol can be modified to introduce a polymerizable group, such as an acrylate (B77674) or an oxirane. The resulting monomer could then be polymerized to create a polymer with pendant methoxy-oxane groups, which could influence the material's thermal properties, hydrophilicity, and degradability.
Polyester Synthesis: The alcohol functionality allows for its incorporation into polyesters or polyurethanes through condensation polymerization with dicarboxylic acids or diisocyanates, respectively.
Recent studies have demonstrated the organocatalyzed ROP of functionalized cyclic monomers to create well-defined biodegradable polyesters and poly(ester-amide)s, which are promising for applications like drug delivery. db-thueringen.dersc.org
| Polymerization Method | Role of this compound | Resulting Polymer Type | Potential Application |
| Ring-Opening Polymerization (ROP) | As Initiator (via -OH group) | Linear polymer with oxane end-group | Functional materials, drug delivery |
| Chain-Growth Polymerization | As a derivatized monomer | Polymer with pendant oxane rings | Specialty polymers, coatings |
| Condensation Polymerization | As a diol (after modification) or mono-alcohol chain terminator | Polyesters, Polyurethanes | Biodegradable materials |
Utility in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of non-covalent interactions between molecules. mdpi.com Host-guest systems are a central part of this field, where a larger 'host' molecule encapsulates a smaller 'guest' molecule, leading to applications in sensing, catalysis, and drug delivery. rsc.orgnih.gov
The defined three-dimensional structure of this compound, with its oxygen-rich functionalities (ether and alcohol), makes it a candidate for participating in hydrogen bonding and dipole-dipole interactions. researchgate.net While the molecule itself is likely too small to act as a host for most guests, it could function as:
A Guest Molecule: Its size and polarity may allow it to fit within the cavities of larger host macrocycles like cyclodextrins, calixarenes, or pillararenes. nih.gov
The design of host-guest complexes relies on molecular complementarity, where interactions like hydrogen bonds and van der Waals forces dictate binding affinity and selectivity. mdpi.comnih.gov
Application as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. williams.edu A chiral auxiliary is a chiral group temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed for reuse.
Given that this compound is a chiral molecule, it has the potential to be used in this context.
Potential Roles in Asymmetric Catalysis:
Chiral Auxiliary: The alcohol group can be esterified with an achiral carboxylic acid. The resulting chiral ester could then undergo reactions, such as enolate alkylation or aldol (B89426) additions, where the bulky and stereochemically defined oxane auxiliary would block one face of the molecule, forcing the incoming reagent to attack from the other side, thus inducing asymmetry. williams.edu Evans oxazolidinones and sulfur-based auxiliaries are well-known examples that operate on this principle. wikipedia.orgresearchgate.net
Chiral Ligand Precursor: The hydroxyl group can be a starting point for the synthesis of more complex chiral ligands for transition metal catalysis. google.com For example, it could be converted to a phosphine-containing moiety. The resulting bidentate or monodentate phosphine (B1218219) ligand could then be complexed with a metal (e.g., rhodium, palladium, iridium), creating a chiral catalyst for reactions like asymmetric hydrogenation or allylic alkylation. The rigidity of the oxane ring could be beneficial in creating a well-defined chiral pocket around the metal center, enhancing enantioselectivity. google.com
The effectiveness of a chiral auxiliary or ligand is often dictated by its ability to create a highly ordered and predictable transition state, which is favored by rigid cyclic structures. wikipedia.orgnih.gov
Future Research Directions and Emerging Opportunities in 3 Methoxyoxan 3 Yl Methanol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The advancement of (3-Methoxyoxan-3-yl)methanol chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic strategies. Traditional methods for constructing substituted tetrahydropyran (B127337) rings can be lengthy and often rely on harsh reagents. Future research should prioritize the development of atom-economical and sustainable routes.
Key areas of focus include:
Catalytic Prins Cyclization: The Prins reaction, which combines an alkene and an aldehyde, is a powerful tool for synthesizing tetrahydropyran rings. Future efforts could focus on developing highly selective catalysts, such as phosphomolybdic acid in aqueous media, to facilitate the cyclization of appropriate homoallylic alcohol precursors with formaldehyde (B43269) or its equivalents. This approach offers a convergent and potentially highly diastereoselective route to the this compound core.
Intramolecular Etherification: Strategies based on intramolecular Williamson ether synthesis are a classic approach to cyclic ethers. libretexts.org Research into more sustainable variations of this reaction, perhaps using catalytic amounts of a base or employing phase-transfer catalysis, could lead to more efficient syntheses of the oxane ring system from an appropriately substituted diol precursor.
Oxidative Heck Redox-Relay: A promising modern approach involves the palladium-catalyzed oxidative Heck redox-relay strategy. acs.org This method could be adapted to construct the C-aryl tetrahydropyran motif, which could then be further elaborated to introduce the methoxy (B1213986) and methanol (B129727) functionalities at the 3-position. This strategy offers excellent stereocontrol and the potential for late-stage functionalization. acs.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Prins Cyclization | High atom economy, convergent, potential for high stereoselectivity. | Catalyst development for specific substrates, control of side reactions. |
| Intramolecular Williamson Ether Synthesis | Well-established reaction, readily available starting materials. libretexts.org | Use of stoichiometric strong bases, potential for competing elimination reactions. libretexts.org |
| Oxidative Heck Redox-Relay | Excellent stereoselectivity, mild reaction conditions, potential for diverse functionalization. acs.org | Catalyst cost and sensitivity, multi-step sequence may be required. |
Exploration of Bio-Inspired Transformations and Enzymatic Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional organic synthesis. The use of enzymes can lead to reactions with high chemo-, regio-, and stereoselectivity under mild conditions. For a molecule like this compound, which contains a chiral tertiary alcohol, enzymatic methods are particularly attractive.
Future research in this area could involve:
Enzymatic Resolution of Precursors: Lipases are well-known for their ability to resolve racemic alcohols and esters. A potential route to enantiomerically pure this compound could involve the enzymatic resolution of a suitable precursor, such as a diol or a racemic ester derivative.
Directed Evolution of Enzymes: The synthesis of tertiary alcohols is often challenging for natural enzymes. researchgate.net However, techniques like directed evolution can be used to engineer enzymes with novel activities. Researchers could aim to evolve an enzyme, such as a hydrolase or an oxidoreductase, to specifically catalyze the formation of the tertiary alcohol moiety in this compound with high enantioselectivity.
Whole-Cell Biotransformations: Utilizing whole microbial cells could provide a "green" and cost-effective method for synthesizing the target molecule or its precursors. A microorganism could be engineered to express a metabolic pathway that converts a simple starting material into the desired substituted oxane.
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of modern automation and flow chemistry techniques can significantly accelerate the synthesis and optimization of reaction conditions for novel compounds like this compound.
Flow Chemistry for Synthesis: Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions at elevated temperatures and pressures. acs.orgnih.gov The synthesis of the tetrahydropyran ring of this compound, for instance via a Prins cyclization or an intramolecular etherification, could be optimized rapidly using a flow chemistry setup. This would allow for the efficient screening of catalysts, solvents, and reaction times.
Automated Synthesis Platforms: Platforms like SynFini™ combine artificial intelligence for retrosynthetic analysis with robotic systems for high-throughput reaction screening and execution. youtube.com By inputting the structure of this compound, such a platform could propose and experimentally validate multiple synthetic routes in a fraction of the time required for manual experimentation. This would not only accelerate the discovery of optimal synthetic pathways but also facilitate the rapid generation of a library of derivatives for further study.
Discovery of Novel Reactivity or Catalytic Properties
The unique arrangement of functional groups in this compound—a tertiary alcohol, an ether, and a tetrahydropyran ring—may impart novel reactivity or catalytic properties.
Future investigations could explore:
Lewis Basic Catalysis: The oxygen atoms of the ether and alcohol groups could act as Lewis bases, potentially catalyzing a range of organic transformations. The constrained environment of the oxane ring might influence the selectivity of such catalytic processes.
Ring-Opening Reactions: Under specific conditions, the tetrahydropyran ring could undergo ring-opening reactions, providing access to a variety of functionalized linear compounds that might be difficult to synthesize by other means. The presence of the methoxy and hydroxymethyl groups at the 3-position would likely influence the regioselectivity of such a ring-opening.
Coordination Chemistry: The molecule could act as a bidentate or tridentate ligand for metal ions, forming novel coordination complexes with interesting catalytic or material properties.
Rational Design of Targeted Derivatives for Specific Chemical or Material Science Applications
The core structure of this compound serves as an excellent starting point for the rational design of derivatives with tailored properties for specific applications.
Medicinal Chemistry: The tetrahydropyran motif is a common feature in many biologically active natural products and pharmaceuticals. acs.org By modifying the substituents on the oxane ring or the hydroxymethyl group, it may be possible to design derivatives of this compound with targeted biological activities. For example, the introduction of aromatic or heterocyclic moieties could lead to compounds with potential applications as enzyme inhibitors or receptor ligands.
Materials Science: The ability of the hydroxyl group to participate in hydrogen bonding and polymerization suggests that this compound and its derivatives could be valuable building blocks for new polymers and materials. For instance, it could be incorporated into polyesters or polyurethanes to modify their physical properties, such as thermal stability, biodegradability, or hydrophilicity. The rigid oxane ring could impart unique conformational constraints on the polymer backbone.
Fragrance and Flavor Industry: Substituted tetrahydropyrans are known for their use as fragrance ingredients. researchgate.net The specific substitution pattern of this compound could be fine-tuned to create novel fragrance compounds with desirable olfactory properties.
Q & A
Q. What are the common synthetic routes for (3-Methoxyoxan-3-yl)methanol, and how are reaction conditions optimized?
The synthesis typically involves cyclization or functionalization of oxane precursors. For example, cyclization of hydroxy acids (e.g., 3-hydroxy-3,7-dimethyloct-6-enoic acid) using acidic catalysts like BF₃·Et₂O is a validated method . Optimization focuses on temperature control (0–50°C), solvent selection (e.g., ethanol or THF), and catalyst loading to maximize yield (70–85%) while minimizing side products. Multi-step routes may require intermediate purification via column chromatography or recrystallization .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃) and oxane ring protons (δ 3.3–4.1 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₇H₁₄O₃, MW 146.18) .
- IR : Stretching frequencies for hydroxyl (-OH, ~3400 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups validate structure . Computational tools (e.g., InChIKey/SMILES) aid in spectral interpretation .
Q. How is purity assessed for this compound, and what impurities are typical?
Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Common impurities include unreacted oxane precursors or regioisomers from incomplete cyclization. Quantitative analysis requires calibration against certified reference materials .
Advanced Research Questions
Q. How does the methoxy group influence the compound’s reactivity in nucleophilic substitutions?
The methoxy group acts as an electron donor, stabilizing adjacent carbocations during SN1 reactions. For example, in acid-catalyzed ring-opening reactions, the oxane ring undergoes nucleophilic attack at the 3-position, yielding substituted alcohols or ethers. Computational studies (DFT) predict activation energies for competing pathways, guiding selectivity .
Q. What strategies resolve contradictions in reported reaction yields for derivatives?
Discrepancies often arise from solvent polarity or catalyst deactivation. For instance, BF₃·Et₂O efficiency drops in protic solvents due to ligand exchange. Systematic studies using DoE (Design of Experiments) can isolate critical variables (e.g., temperature, catalyst batch) .
Q. Can this compound serve as a chiral building block in asymmetric synthesis?
Yes, but enantiomer separation requires chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution. Recent work demonstrates its use in synthesizing tetrahydropyran-based ligands for asymmetric catalysis .
Q. What computational models predict its stability under varying pH conditions?
Molecular dynamics simulations (e.g., Gaussian 09) model hydrolytic degradation. The oxane ring is stable at pH 4–7 but undergoes acid-catalyzed cleavage below pH 3 or base-mediated ring-opening above pH 9 .
Q. How is the compound applied in multi-step natural product synthesis?
It serves as a key intermediate for tetrahydropyran moieties in macrolides or terpenoids. For example, cyclization with boron trifluoride generates fused ring systems found in bioactive molecules .
Methodological Challenges
Q. What are the limitations in scaling up its synthesis for gram-scale research?
Large-scale reactions face challenges in exotherm control during cyclization and catalyst recovery. Flow chemistry systems improve heat dissipation and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
